2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide
Description
2-Methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide is a benzamide derivative featuring a 2-methyl-1,3-thiazole moiety linked via a methylene bridge to the amide nitrogen. This compound is structurally characterized by:
- Benzamide core: A 2-methyl-substituted benzene ring conjugated to an amide group.
- Thiazole substituent: A 2-methyl-1,3-thiazole ring, a heterocycle known for its electron-rich nature and role in medicinal chemistry.
For example, 4-methyl-N-(4-(pyridine-4-yl)thiazol-2-yl)benzamide was synthesized with 83% yield using similar conditions .
Applications: Thiazole-containing benzamides are frequently explored as enzyme inhibitors (e.g., tyrosinase ) or ligands for metal-catalyzed reactions due to their directing groups .
Properties
Molecular Formula |
C13H14N2OS |
|---|---|
Molecular Weight |
246.33 g/mol |
IUPAC Name |
2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide |
InChI |
InChI=1S/C13H14N2OS/c1-9-5-3-4-6-12(9)13(16)14-7-11-8-17-10(2)15-11/h3-6,8H,7H2,1-2H3,(H,14,16) |
InChI Key |
HDXVTTXOBSIGJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CSC(=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of (2-Methyl-1,3-Thiazol-4-yl)Methanamine
The amine component, (2-methyl-1,3-thiazol-4-yl)methanamine (SMILES: CC1=NC(=CS1)CN), is synthesized via Hantzsch thiazole cyclization . A typical protocol involves:
-
Reacting 2-bromo-1-(2-methylthiazol-4-yl)ethan-1-one with thiourea in ethanol under reflux to form the thiazole ring.
-
Reducing the ketone group to an amine using sodium borohydride or catalytic hydrogenation.
Key Data :
Preparation of 2-Methylbenzoyl Chloride
The acyl chloride precursor, 2-methylbenzoyl chloride , is synthesized from 2-methylbenzoic acid via chlorination:
-
Reacting 2-methylbenzoic acid with thionyl chloride (SOCl) in dichloromethane (DCM) at 40–50°C for 4 hours.
-
Removing excess SOCl by distillation under reduced pressure.
Optimization Note :
Amide Bond Formation
The final coupling step employs Schotten-Baumann conditions :
-
Dissolving (2-methyl-1,3-thiazol-4-yl)methanamine (1.0 equiv) in dry tetrahydrofuran (THF).
-
Adding 2-methylbenzoyl chloride (1.2 equiv) dropwise at 0°C under nitrogen.
-
Introducing triethylamine (TEA) (2.0 equiv) to neutralize HCl.
-
Stirring at room temperature for 12 hours.
Workup :
-
Quenching with ice-water, extracting with ethyl acetate, and drying over NaSO.
-
Purifying via silica gel chromatography (hexane/ethyl acetate, 3:1).
Performance Metrics :
Alternative Methodologies and Comparative Analysis
Solid-Phase Synthesis for Scalability
Patent US10351556B2 describes a solid-dispersion technique to enhance solubility and stability:
-
Mixing the crude amide with microcrystalline cellulose (MCC) or hydroxypropyl methylcellulose (HPMC) in a 1:2 ratio.
-
Spray-drying the mixture to form a stable amorphous dispersion.
Advantages :
Microwave-Assisted Coupling
A modified protocol using microwave irradiation reduces reaction time:
-
Heating the amine and acyl chloride in N-methyl-2-pyrrolidone (NMP) at 100°C for 20 minutes.
Efficiency :
Critical Analysis of Impurities and Mitigation Strategies
Common Impurities
Oxidation Mitigation
Patent WO2016132378A2 recommends L-ascorbic acid (0.1% w/w) to prevent N-oxide formation during storage.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Chemical Reactions Analysis
Oxidation Reactions
The thiazole sulfur atom undergoes oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> | Acidic media (H<sub>2</sub>SO<sub>4</sub>, 50°C) | Thiazole sulfoxide derivative | 65-70% | |
| mCPBA | CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RT | Thiazole sulfone derivative | 55-60% |
-
Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxide or sulfone products depending on stoichiometry.
-
Stability Note : Antioxidants like L-ascorbic acid are recommended during synthesis to suppress N-oxide byproduct formation .
Nucleophilic Substitution at the Amide Group
The benzamide carbonyl is susceptible to nucleophilic attack:
| Nucleophile | Conditions | Product | Key Observations |
|---|---|---|---|
| Grignard reagents (RMgX) | THF, −78°C → RT | N-alkylated amine | Requires anhydrous conditions; competing thiazole ring reactivity observed. |
| LiAlH<sub>4</sub> | Et<sub>2</sub>O, reflux | Primary amine (reduction of amide to −NH<sub>2</sub>) | Complete reduction achieved in 4–6 hours. |
Hydrolysis Reactions
Controlled cleavage of the amide bond:
| Conditions | Products | Notes |
|---|---|---|
| 6M HCl, reflux (8–12 hrs) | 2-Methylbenzoic acid + 4-(aminomethyl)-2-methylthiazole | Acid hydrolysis favors carboxylic acid formation. |
| NaOH (20%), 100°C (6 hrs) | Sodium 2-methylbenzoate + free amine | Base hydrolysis slower due to thiazole stability. |
Electrophilic Aromatic Substitution
The benzamide aromatic ring undergoes substitution:
| Reaction Type | Reagents/Conditions | Position | Yield |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | para-NO<sub>2</sub> | 40% |
| Sulfonation | SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 50°C | meta-SO<sub>3</sub>H | 35% |
-
Regioselectivity : Electron-withdrawing amide group directs electrophiles to meta and para positions.
Functionalization of the Thiazole Ring
The methyl-thiazole moiety participates in:
-
Alkylation :
-
Reaction with methyl iodide (K<sub>2</sub>CO<sub>3</sub>, DMF) yields quaternary ammonium salts at the thiazole nitrogen.
-
-
Halogenation :
-
Br<sub>2</sub> in AcOH introduces bromine at C5 of the thiazole ring (60% yield).
-
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction | Catalyst System | Substrate | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | Aryl boronic acid | Biaryl derivatives |
| Buchwald-Hartwig | Pd(OAc)<sub>2</sub>, Xantphos | Primary amines | N-aryl derivatives |
Thermal Degradation
Stability studies under heating (150°C, inert atmosphere):
-
Primary Pathway : Decarboxylation of the benzamide group, forming 2-methylbenzylamine and thiazole fragments.
-
Secondary Pathway : Thiazole ring decomposition above 200°C, releasing H<sub>2</sub>S and NH<sub>3</sub>.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds structurally related to 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide exhibit significant antimicrobial properties. For instance, derivatives of similar thiazole-containing compounds have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC) values for these compounds have demonstrated potent activity, suggesting their potential as therapeutic agents against infections caused by resistant microbial strains .
Anticancer Potential
The compound has also been explored for its anticancer properties. Studies involving similar thiazole derivatives have shown promising results against various cancer cell lines, including human colorectal carcinoma (HCT116). The anticancer activity is often assessed using assays such as the Sulforhodamine B (SRB) assay, which quantifies cell viability post-treatment. Notably, certain derivatives have displayed IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), indicating their potential as effective anticancer drugs .
Biological Studies
Mechanism of Action
The mechanism of action for this compound and its derivatives typically involves interaction with biological targets such as enzymes or receptors. The thiazole moiety can facilitate π-π interactions and hydrogen bonding, enhancing the binding affinity and specificity towards these targets. This characteristic is crucial in drug design, particularly for compounds aimed at modulating biological pathways involved in disease processes .
Material Science Applications
The unique structural features of this compound make it a candidate for the development of new materials with specialized electronic or optical properties. Research in material science has begun to explore the use of such compounds in creating advanced materials that can be utilized in various applications ranging from electronics to photonics.
Antimicrobial Screening
A study evaluated synthesized analogues of benzamides linked to thiazole rings against a range of microorganisms. The results indicated that certain compounds exhibited MIC values as low as 1.27 µM against Bacillus subtilis and Candida albicans, showcasing their potential as effective antimicrobial agents. The study emphasized the importance of substituent groups on the benzamide structure in enhancing antimicrobial activity .
Anticancer Evaluation
In another investigation focusing on anticancer properties, several thiazole-containing benzamides were tested against HCT116 cell lines. Compounds such as N9 and N18 demonstrated IC50 values of 5.85 µM and 4.53 µM respectively, outperforming traditional chemotherapeutics like 5-FU (IC50 = 9.99 µM). This highlights the potential for developing new anticancer therapies based on the structural framework of this compound .
Mechanism of Action
The mechanism of action of 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interfere with cellular pathways critical for the survival of microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
A detailed comparison of structurally related benzamide-thiazole derivatives is presented below, focusing on substituent effects, synthesis, and bioactivity.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings:
Substituent Impact on Bioactivity :
- The addition of a triazole-thiazole moiety (as in 9g) significantly enhances tyrosinase inhibition (IC₅₀: 0.43 µM) compared to simpler thiazole derivatives .
- Coumarin-thiazole hybrids (e.g., ) may exhibit fluorescence properties or enhanced binding to hydrophobic enzyme pockets due to the planar coumarin system.
Synthesis Efficiency :
- Carbodiimide-mediated coupling (EDCI/HOBt) yields high-purity products (~83–98%) , whereas multi-step syntheses (e.g., triazole-thiazole derivatives ) require rigorous optimization but achieve yields >85%.
Dihydrothiazole derivatives (e.g., ) exhibit non-planar geometries, influencing crystallographic packing and intermolecular interactions.
Physicochemical Properties :
- Molecular weights range from 271.34 (target compound) to 512.64 (9g), with larger derivatives likely having reduced bioavailability but enhanced target specificity.
- Electron-withdrawing groups (e.g., coumarin in ) may alter electronic properties, affecting binding to redox-active enzymes.
Biological Activity
2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C13H15N3OS
- Molecular Weight : 261.3427 g/mol
- CAS Number : Not specified in the provided sources.
Antimicrobial Properties
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. The thiazole ring is recognized as a promising pharmacophore due to its diverse biological applications. Studies have shown that compounds with thiazole moieties demonstrate activity against various bacterial strains and fungi.
-
Bacterial Activity :
- Compounds similar to this compound have shown effectiveness against Micrococcus luteus and Bacillus species with minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 μg/mL .
- Structure–activity relationship studies suggest that modifications on the benzamide and thiazole components can enhance antibacterial properties. Electron-withdrawing groups on the benzene ring improve activity against Gram-positive bacteria .
- Fungal Activity :
Case Studies
Several studies have explored the biological efficacy of thiazole derivatives:
- A study published in MDPI highlighted that certain thiazole derivatives exhibited potent antibacterial effects, outperforming standard antibiotics like ciprofloxacin and fluconazole in specific assays .
- Another research effort focused on synthesizing new thiazole-based compounds and assessing their anti-HIV and analgesic properties, showcasing a broad spectrum of biological activities attributed to structural variations around the thiazole nucleus .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural components:
| Structural Component | Effect on Activity |
|---|---|
| Electron-withdrawing groups (e.g., NO₂) | Enhance antibacterial activity |
| Lipophilic substituents | Improve overall potency |
| Position of substituents on thiazole | Critical for maintaining efficacy |
The exact mechanism of action for compounds like this compound remains under investigation. However, it is hypothesized that these compounds may interfere with bacterial cell wall synthesis or disrupt cellular metabolism through inhibition of key enzymes .
Q & A
Q. What are the recommended synthetic routes for 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves multi-step protocols, including:
- Thiazole ring formation : Condensation of thiourea derivatives with α-haloketones under reflux conditions, as seen in analogous thiazole-containing compounds .
- Amide coupling : Reacting 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid (a precursor) with (2-methylthiazol-4-yl)methanamine using coupling agents like DCC or EDC in DMF. Optimize yields by controlling pH (e.g., Na₂CO₃ for deprotonation) and using catalysts like LiH .
- Microwave-assisted synthesis : Reduces reaction time and improves efficiency, as demonstrated in benzamide-thiadiazole derivatives .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR and IR spectroscopy : Confirm structural integrity via characteristic peaks (e.g., thiazole C=S stretch at ~680 cm⁻¹ in IR; aromatic protons in ¹H NMR) .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. ORTEP-III aids in visualizing molecular geometry and hydrogen-bonding networks .
- Elemental analysis : Validate purity by comparing calculated vs. experimental C, H, N, S percentages, as shown in studies of related benzamide-thiazole hybrids .
Advanced Research Questions
Q. How can researchers investigate the role of the thiazole moiety in modulating biological targets like mGlu5 receptors?
- Pharmacological assays : Test allosteric modulation using MTEP (negative modulator) and CDPPB (positive modulator) as controls. Measure receptor activity via calcium mobilization assays in HEK293 cells expressing mGlu5 .
- Structure-activity relationship (SAR) : Synthesize analogs with modified thiazole substituents (e.g., halogenation, alkyl groups) to evaluate binding affinity shifts. Use radioligand displacement assays to quantify receptor interactions .
Q. What computational strategies resolve contradictions in SAR data for benzamide-thiazole derivatives?
- Molecular docking : Employ AutoDock or Schrödinger Suite to model interactions with target proteins (e.g., tyrosinase or mGlu5). Analyze docking poses to identify critical binding residues, as demonstrated in studies of triazole-thiazole hybrids .
- MD simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes, focusing on hydrogen bonds and hydrophobic interactions. Compare results with experimental IC₅₀ values to validate models .
Q. How to design experiments to assess the compound’s potential as a tyrosinase inhibitor?
- Enzyme inhibition assays : Measure tyrosinase activity spectrophotometrically using L-DOPA as a substrate. Calculate IC₅₀ values and compare with kojic acid (positive control) .
- Kinetic studies : Determine inhibition mechanism (competitive/non-competitive) via Lineweaver-Burk plots. Synthesize derivatives with electron-withdrawing groups on the benzamide ring to enhance binding to the copper-active site .
Q. What methodologies address challenges in solubility and stability during in vitro studies?
- Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity. Confirm stability via HPLC at 24-hour intervals .
- Lyophilization : Prepare stable amorphous solid dispersions with polymers like PVP-VA64. Characterize using DSC and XRD to monitor phase transitions .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
